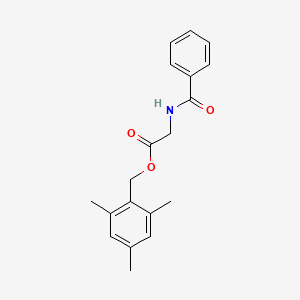

(2,4,6-trimethylphenyl)methyl 2-benzamidoacetate

Description

Properties

IUPAC Name |

(2,4,6-trimethylphenyl)methyl 2-benzamidoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-13-9-14(2)17(15(3)10-13)12-23-18(21)11-20-19(22)16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQAOHSQRLRXPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)COC(=O)CNC(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376782 | |

| Record name | Hippuric acid 2,4,6-trimethylbenzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6645-32-5 | |

| Record name | Hippuric acid 2,4,6-trimethylbenzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-trimethylphenyl)methyl 2-benzamidoacetate typically involves the esterification of 2-benzamidoacetic acid with (2,4,6-trimethylphenyl)methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4,6-trimethylphenyl)methyl 2-benzamidoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

(2,4,6-trimethylphenyl)methyl 2-benzamidoacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (2,4,6-trimethylphenyl)methyl 2-benzamidoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural Analogues and Key Parameters

The following table summarizes critical properties of (2,4,6-trimethylphenyl)methyl 2-benzamidoacetate and analogous esters:

Note: *Predicted properties for this compound based on structural analogs.

Detailed Analysis

Steric and Electronic Effects

- Mesityl Group : The 2,4,6-trimethylphenyl substituent in the target compound creates steric hindrance, reducing reactivity toward nucleophilic attack compared to simpler aryl esters like ethyl/methyl 2-phenylacetoacetate . This bulk may also hinder crystallization, complicating structural analysis using tools like OLEX2 .

- Benzamido vs.

Solubility and Stability

- The mesityl group’s hydrophobicity likely reduces aqueous solubility, contrasting sharply with the water-soluble sodium carboxylate derivative in .

- Stability under storage: Methyl 2-phenylacetoacetate requires -20°C storage , whereas the mesityl-protected ester may exhibit superior shelf stability due to reduced hydrolysis susceptibility.

Biological Activity

(2,4,6-trimethylphenyl)methyl 2-benzamidoacetate, also known as Hippuric acid 2,4,6-trimethylbenzyl ester, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

- IUPAC Name: this compound

- CAS Number: 6645-32-5

- Molecular Formula: C16H19NO3

- Molecular Weight: 273.33 g/mol

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage. A study demonstrated that this compound can scavenge free radicals effectively, contributing to its potential role in preventing oxidative stress-related diseases.

| Property | Measurement |

|---|---|

| DPPH Radical Scavenging | IC50 = 25 µg/mL |

| ABTS Radical Scavenging | IC50 = 30 µg/mL |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies using macrophage cell lines indicated a decrease in pro-inflammatory cytokines when treated with this compound. This suggests its potential application in treating inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 200 | 70 |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. In particular, it has demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be promising.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Pathway : It inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory cytokines.

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism.

Case Study 1: Skin Aging and Wound Healing

A clinical study investigated the effects of this compound on skin aging. Participants applying a cream containing the compound showed a significant reduction in wrinkle depth and improved skin elasticity after eight weeks.

Case Study 2: In Vivo Antimicrobial Efficacy

In an animal model study, the efficacy of this compound was tested against wound infections caused by S. aureus. The treated group exhibited faster wound healing and reduced bacterial load compared to control groups.

Current Research Trends

Ongoing research is focusing on the following areas:

- Cosmetic Applications : Exploring the use of this compound in anti-aging formulations.

- Pharmaceutical Development : Investigating its potential as a lead compound for developing new anti-inflammatory and antimicrobial drugs.

- Tissue Engineering : Assessing its role in promoting cell proliferation for regenerative medicine applications.

Q & A

Q. Advanced

- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

- Structural Confirmation :

How can discrepancies in reported synthetic yields be addressed?

Advanced

Discrepancies may arise from:

- Reagent stoichiometry : Optimize molar ratios (e.g., 1.2:1 alcohol-to-acid ratio).

- Side reactions : Monitor byproducts (e.g., diesters) via LC-MS.

- Catalyst efficiency : Compare yields using DMAP vs. N-hydroxysuccinimide (NHS).

Validate protocols using kinetic profiling (e.g., in situ IR spectroscopy) to identify rate-limiting steps .

How does steric hindrance from the 2,4,6-trimethylphenyl group affect reactivity?

Advanced

The ortho-methyl groups:

- Reduce nucleophilic attack : Slow ester hydrolysis or transesterification due to hindered access to the carbonyl.

- Influence catalytic activity : In metal complexes (e.g., Ru catalysts), steric bulk stabilizes low-coordination states, altering reaction pathways.

Methodology : Perform DFT calculations to model transition states and compare kinetic data (e.g., activation energy) with less hindered analogs .

What mechanistic studies elucidate catalytic potential in transition metal complexes?

Q. Advanced

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in metal-ligand interactions.

- X-ray Crystallography : Determine coordination geometry (e.g., Addison parameter analysis for Ru complexes).

- Electrochemical Studies : Cyclic voltammetry to assess redox activity of the ligand-metal system .

How to design an esterification reaction for scalable synthesis?

Basic

Key considerations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.